molecular formula C31H60ClNO B12778890 2-Methylamino-2-(2'-hydroxy-2'-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl CAS No. 108736-90-9

2-Methylamino-2-(2'-hydroxy-2'-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl

Cat. No.: B12778890
CAS No.: 108736-90-9
M. Wt: 498.3 g/mol
InChI Key: AROPPNNYIFGIKS-UHFFFAOYSA-N
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Description

2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tricyclo decane core with a methylamino and hydroxy-n-octadecylethyl substituent, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl involves multiple steps. The initial step typically includes the formation of the tricyclo decane core, followed by the introduction of the methylamino and hydroxy-n-octadecylethyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can replace the existing functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyladamantane: Another tricyclic compound with different substituents.

    1-Aminoadamantane: Shares the tricyclic core but has an amino group instead of the complex substituents.

Uniqueness

2-Methylamino-2-(2’-hydroxy-2’-n-octadecylethyl)tricyclo(3.3.1.1(sup 3,7))decane HCl stands out due to its unique combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

108736-90-9

Molecular Formula

C31H60ClNO

Molecular Weight

498.3 g/mol

IUPAC Name

1-[2-(methylamino)-2-adamantyl]icosan-2-ol;hydrochloride

InChI

InChI=1S/C31H59NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(33)25-31(32-2)28-21-26-20-27(23-28)24-29(31)22-26;/h26-30,32-33H,3-25H2,1-2H3;1H

InChI Key

AROPPNNYIFGIKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl

Origin of Product

United States

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